molecular formula C6H11N2P B12607500 5-tert-Butyl-3H-1,2,3-diazaphosphole CAS No. 917897-08-6

5-tert-Butyl-3H-1,2,3-diazaphosphole

Cat. No.: B12607500
CAS No.: 917897-08-6
M. Wt: 142.14 g/mol
InChI Key: ULJNYOAQYOCBBV-UHFFFAOYSA-N
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Description

5-tert-Butyl-3H-1,2,3-diazaphosphole: is a heterocyclic compound containing nitrogen and phosphorus atoms within its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-tert-Butyl-3H-1,2,3-diazaphosphole typically involves the reaction of tert-butyl-substituted precursors with phosphorus-containing reagents under controlled conditions. The reaction is often carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used include tetrahydrofuran (THF) and dichloromethane (DCM), and the reaction temperature is usually maintained at low to moderate levels to ensure the stability of the intermediate compounds .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using larger reaction vessels, and implementing continuous flow techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-tert-Butyl-3H-1,2,3-diazaphosphole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include phosphine oxides, phosphine derivatives, and substituted diazaphospholes, which have diverse applications in organic synthesis and material science .

Mechanism of Action

The mechanism by which 5-tert-Butyl-3H-1,2,3-diazaphosphole exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound can form stable complexes with metal ions, which can modulate the activity of metalloenzymes. Additionally, its ability to undergo redox reactions allows it to participate in electron transfer processes, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 5-tert-Butyl-3H-1,2,3-diazaphosphole is unique due to the presence of a phosphorus atom in its ring structure, which imparts distinct electronic properties and reactivity compared to other nitrogen-containing heterocycles. This uniqueness makes it a valuable compound in the development of novel materials and catalysts .

Properties

CAS No.

917897-08-6

Molecular Formula

C6H11N2P

Molecular Weight

142.14 g/mol

IUPAC Name

5-tert-butyl-2H-diazaphosphole

InChI

InChI=1S/C6H11N2P/c1-6(2,3)5-4-9-8-7-5/h4H,1-3H3,(H,7,8)

InChI Key

ULJNYOAQYOCBBV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NNP=C1

Origin of Product

United States

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